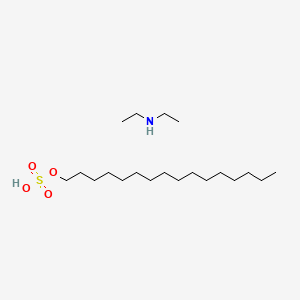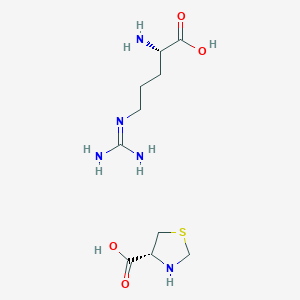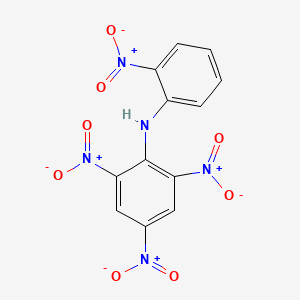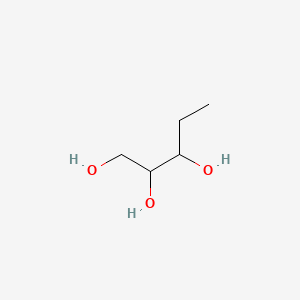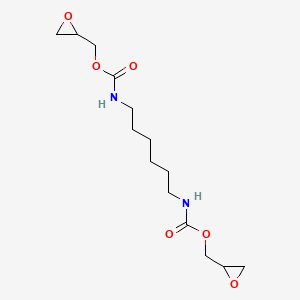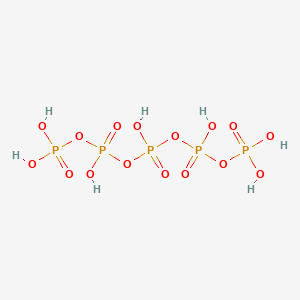
Pentaphosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaphosphoric acid is a polyphosphoric acid with the chemical formula H₆P₅O₁₆ It is a strong acid known for its high reactivity and ability to form stable complexes with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentaphosphoric acid can be synthesized through the controlled hydrolysis of phosphorus pentoxide (P₂O₅) in the presence of water. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{P}_2\text{O}_5 + 3\text{H}_2\text{O} \rightarrow \text{H}_6\text{P}5\text{O}{16} ]
Industrial Production Methods
In industrial settings, this compound is produced by the thermal dehydration of orthophosphoric acid (H₃PO₄). This process involves heating orthophosphoric acid to high temperatures, leading to the formation of polyphosphoric acids, including this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pentaphosphoric acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form orthophosphoric acid and other lower polyphosphoric acids.
Complexation: It forms stable complexes with metal ions, which are useful in various applications.
Common Reagents and Conditions
Alcohols: Used in esterification reactions.
Water: Used in hydrolysis reactions.
Metal Salts: Used in complexation reactions.
Major Products
Esters: Formed from condensation reactions with alcohols.
Orthophosphoric Acid: Formed from hydrolysis.
Metal Complexes: Formed from reactions with metal salts.
Aplicaciones Científicas De Investigación
Pentaphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of pentaphosphoric acid involves its ability to donate protons (H⁺ ions) and form stable complexes with metal ions. This proton-donating ability makes it a strong acid, capable of catalyzing various chemical reactions. The formation of metal complexes is facilitated by the multiple oxygen atoms in its structure, which can coordinate with metal ions, stabilizing them and enhancing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Orthophosphoric Acid (H₃PO₄): A simpler phosphoric acid with fewer phosphorus atoms.
Pyrophosphoric Acid (H₄P₂O₇): Contains two phosphorus atoms and is less complex than pentaphosphoric acid.
Triphosphoric Acid (H₅P₃O₁₀): Contains three phosphorus atoms and is an intermediate between orthophosphoric acid and this compound.
Uniqueness
This compound is unique due to its higher phosphorus content and ability to form more complex structures compared to simpler phosphoric acids. This makes it particularly useful in applications requiring strong acidity and complexation capabilities.
Propiedades
Número CAS |
12395-97-0 |
|---|---|
Fórmula molecular |
H7O16P5 |
Peso molecular |
417.92 g/mol |
Nombre IUPAC |
bis[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/H7O16P5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
QTPILKSJIOLICA-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




